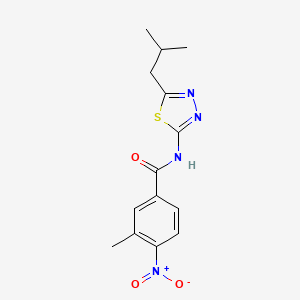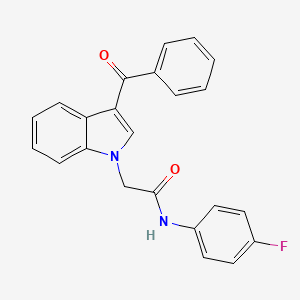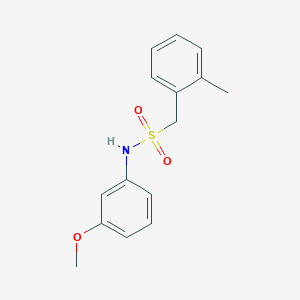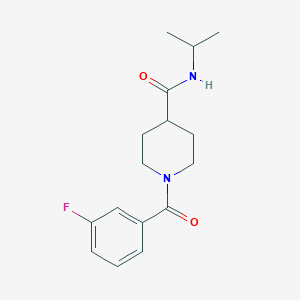![molecular formula C13H11NO3 B4760520 1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4760520.png)
1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
Übersicht
Beschreibung
1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, also known as curcumin, is a naturally occurring chemical compound found in turmeric. It has been used for centuries in traditional medicine and has gained significant attention in recent years due to its potential health benefits. Curcumin has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
Curcumin exerts its effects through various mechanisms. It has been found to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer. Curcumin also modulates the expression of various genes involved in inflammation and cancer. Additionally, 1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been found to possess antioxidant properties, which may help in the prevention of oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
Curcumin has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer. Curcumin has also been found to modulate the expression of various genes involved in inflammation and cancer. Additionally, this compound has been found to possess antioxidant properties, which may help in the prevention of oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one in lab experiments include its availability, low cost, and ease of synthesis. Curcumin has been extensively studied and has been found to possess various health benefits. However, this compound has some limitations in lab experiments. It has poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
1. Development of 1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one analogues with improved solubility and bioavailability.
2. Investigation of the potential of this compound in the treatment of various types of cancer.
3. Investigation of the potential of this compound in the prevention and treatment of neurodegenerative diseases.
4. Investigation of the potential of this compound in the prevention and treatment of cardiovascular diseases.
5. Investigation of the potential of this compound in the treatment of various inflammatory conditions.
6. Investigation of the potential of this compound in the prevention and treatment of diabetes.
7. Investigation of the potential of this compound in the prevention and treatment of obesity.
8. Investigation of the potential of this compound in the treatment of various skin disorders.
9. Investigation of the potential of this compound in the prevention and treatment of liver diseases.
10. Investigation of the potential of this compound in the prevention and treatment of respiratory diseases.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential health benefits. It has been found to possess anti-inflammatory properties, which may help in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Curcumin has also been found to possess antioxidant properties, which may help in the prevention of oxidative damage to cells and tissues. Additionally, 1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been found to possess anticancer properties, which may help in the prevention and treatment of various types of cancer.
Eigenschaften
IUPAC Name |
(E)-1-(furan-2-yl)-3-(3-hydroxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-11-4-1-3-10(9-11)14-7-6-12(16)13-5-2-8-17-13/h1-9,14-15H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVULLCKRVVORKR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B4760446.png)

![ethyl 4-{[4-(4-methyl-1-piperazinyl)phenyl]amino}-2-(methylthio)-5-pyrimidinecarboxylate hydrochloride](/img/structure/B4760459.png)
![5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B4760466.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4760468.png)


![N-cyclopentyl-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B4760488.png)
![methyl 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4760496.png)
![3-isopropyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760509.png)

![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4760528.png)
